[4-(Hydroxymethyl)-1,3-thiazol-2-yl]methanol
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Overview
Description
[4-(Hydroxymethyl)-1,3-thiazol-2-yl]methanol: is a heterocyclic compound containing a thiazole ring substituted with hydroxymethyl groups at positions 2 and 4. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Hydroxymethyl)-1,3-thiazol-2-yl]methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of thioamides with α-haloketones, followed by hydroxymethylation. The reaction conditions often require the use of bases such as sodium hydroxide or potassium carbonate and solvents like ethanol or methanol .
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, microwave-assisted synthesis has been reported to improve reaction times and yields .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(Hydroxymethyl)-1,3-thiazol-2-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxymethyl groups to methyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxymethyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
- Oxidation can yield [4-(Formyl)-1,3-thiazol-2-yl]methanol or [4-(Carboxyl)-1,3-thiazol-2-yl]methanol.
- Reduction can produce [4-(Methyl)-1,3-thiazol-2-yl]methanol.
- Substitution reactions can lead to various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex thiazole derivatives.
- Employed in the development of new catalysts and ligands for organic reactions.
Biology:
- Investigated for its potential antimicrobial and antifungal properties.
- Studied for its role in enzyme inhibition and as a potential therapeutic agent.
Medicine:
- Explored for its anticancer and anti-inflammatory activities.
- Potential use in the development of new drugs targeting specific biological pathways.
Industry:
- Utilized in the production of agrochemicals and pesticides.
- Applied in the synthesis of dyes and pigments for material science .
Mechanism of Action
The mechanism of action of [4-(Hydroxymethyl)-1,3-thiazol-2-yl]methanol involves its interaction with specific molecular targets. The hydroxymethyl groups can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The thiazole ring can interact with nucleic acids or proteins, affecting their function and stability. These interactions can modulate various biological pathways, contributing to the compound’s therapeutic effects .
Comparison with Similar Compounds
Thiazole: The parent compound with a simpler structure.
[4-(Methyl)-1,3-thiazol-2-yl]methanol: A reduced form with methyl groups instead of hydroxymethyl groups.
[4-(Carboxyl)-1,3-thiazol-2-yl]methanol: An oxidized form with carboxyl groups.
Uniqueness:
- The presence of hydroxymethyl groups at both positions 2 and 4 makes [4-(Hydroxymethyl)-1,3-thiazol-2-yl]methanol unique in its reactivity and biological activity.
- The compound’s ability to undergo various chemical reactions and form diverse derivatives enhances its versatility in scientific research and industrial applications .
Biological Activity
[4-(Hydroxymethyl)-1,3-thiazol-2-yl]methanol is a thiazole derivative that has garnered attention for its potential biological activities. This compound has been investigated for various pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. The thiazole ring in its structure is known to play a crucial role in its biological activity by interacting with various biomolecules.
The biological activity of this compound can be attributed to its ability to modulate several biochemical pathways:
- Enzyme Interaction : The compound can inhibit or activate enzymes, which affects metabolic pathways involved in microbial growth, viral replication, and cancer cell proliferation.
- Cell Signaling Modulation : It influences cell signaling pathways and gene expression, impacting cellular metabolism and homeostasis.
- Electrophilic/Nucleophilic Substitution : The thiazole ring allows for electrophilic and nucleophilic substitutions, facilitating interactions with various proteins and enzymes.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against a range of bacterial and fungal strains. For example:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Bacillus subtilis | 4.69 µM |
Staphylococcus aureus | 5.64 µM |
Escherichia coli | 8.33 µM |
Candida albicans | 16.69 µM |
These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents .
Anticancer Properties
In vitro studies have demonstrated the potential of this compound to inhibit cancer cell proliferation. The compound's mechanism appears to involve the induction of apoptosis in cancer cells, potentially through the modulation of apoptotic pathways . For instance:
- Cytotoxicity Assays : In assays involving various cancer cell lines, the compound exhibited IC50 values indicating effective cytotoxicity at low concentrations.
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 47 |
MCF-7 (breast cancer) | 35 |
These results highlight the compound's selective action against cancer cells compared to normal cells .
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains. The results indicated that the compound inhibited growth in resistant strains at significantly lower concentrations than traditional antibiotics.
Investigation into Anticancer Mechanisms
Another research effort focused on understanding the molecular mechanisms underlying the anticancer effects of this compound. The study utilized molecular docking simulations to predict binding interactions with key proteins involved in cell cycle regulation and apoptosis.
Properties
IUPAC Name |
[2-(hydroxymethyl)-1,3-thiazol-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2S/c7-1-4-3-9-5(2-8)6-4/h3,7-8H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOTZGECDJALUBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)CO)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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